molecular formula C13H19NO B13295811 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol

Cat. No.: B13295811
M. Wt: 205.30 g/mol
InChI Key: CZQYJWJEYQPSOZ-UHFFFAOYSA-N
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Description

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol is an organic compound that features a tetrahydronaphthalene moiety linked to a propanol group via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with an appropriate amine and propanol derivative. One common method involves the reductive amination of 1,2,3,4-tetrahydronaphthalene with 2-amino-1-propanol under hydrogenation conditions . The reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-one.

    Reduction: 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propanamine.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-2-ylamine: Similar structure but lacks the propanol group.

    2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure with a hydroxyl group on the naphthalene ring.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-2-ylamino)propan-1-ol

InChI

InChI=1S/C13H19NO/c1-10(9-15)14-13-7-6-11-4-2-3-5-12(11)8-13/h2-5,10,13-15H,6-9H2,1H3

InChI Key

CZQYJWJEYQPSOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CCC2=CC=CC=C2C1

Origin of Product

United States

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